molecular formula C13H18O3 B2470037 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 97395-13-6

3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid

Cat. No. B2470037
CAS RN: 97395-13-6
M. Wt: 222.284
InChI Key: CHIVRVVKOCCNME-UHFFFAOYSA-N
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Description

“3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid”, also known as fenofibric acid, is a fibric acid derivative. It has a molecular formula of C13H18O3 and a molecular weight of 222.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O3/c1-8(2)12-6-5-11(7-9(12)3)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) . This indicates the specific arrangement of atoms and bonds in the molecule.

Scientific Research Applications

1. Anti-inflammatory Activities

Phenolic compounds, including variants of 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, have been studied for their anti-inflammatory activities. A study by Ren et al. (2021) isolated new phenolic compounds from the leaves of Eucommia ulmoides Oliv., which showed modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. This research enriches the chemical information regarding Eucommia ulmoides Oliv. and supports further research into its anti-inflammatory effects (Ren et al., 2021).

2. Synthesis and Characterization

The compound's synthesis and characterization have been a focus of research. Zhang Dan-shen (2009) worked on synthesizing a similar compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid. The synthesis involved various reactions and was confirmed using IR, 1HNmR, and MS, indicating a methodology for synthesizing and studying similar compounds (Zhang Dan-shen, 2009).

3. Herbicidal Applications

A study by Shimabukuro et al. (1978) investigated the physiological effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, as a selective herbicide. The study explored its mode of action in plants and suggested that the compound functions as a strong auxin antagonist with a different mechanism for inhibiting root growth (Shimabukuro et al., 1978).

4. Renewable Building Block for Polybenzoxazine

Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound related to 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, was explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This research, conducted by Trejo-Machin et al. (2017), shows the potential of using renewable phloretic acid as a sustainable alternative to phenol in the formation of benzoxazine, paving the way for a multitude of applications in materials science (Trejo-Machin et al., 2017).

5. Antimicrobial Activity

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are structurally similar to 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, have been synthesized and evaluated for their antibacterial activities. A study by Zhang et al. (2011) found these compounds to be active against Gram-negative and Gram-positive bacteria, indicating the potential antimicrobial applications of similar compounds (Zhang et al., 2011).

properties

IUPAC Name

3-(5-methyl-2-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)11-5-4-10(3)8-12(11)16-7-6-13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIVRVVKOCCNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid

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